Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS number 769195-26-8 properties
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS number 769195-26-8 properties
CAS Number: 769195-26-8
This technical guide provides a comprehensive overview of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for synthesis and analysis, its primary application in drug development, and essential safety information for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an off-white or pale yellow to light yellow solid.[1][2] Its core properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 769195-26-8 | [1] |
| Molecular Formula | C₁₁H₉F₃O₃ | [3][4] |
| Molecular Weight | 246.18 g/mol | [3][4] |
| Appearance | Off-white / Pale yellow to light yellow solid | [1][2][5] |
| Melting Point | 37-41 °C | [1][2][6] |
| Boiling Point | 273.3 °C (Predicted/at 760 mmHg) | [6][7][8] |
| Flash Point | 115.458 °C | [7] |
| Purity | ≥95% to 98% | [1][7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| Storage | Dry, sealed, and cool place; Refrigerator (2-8 °C) | [7][8] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Value / Interpretation | Source(s) |
| ¹H NMR (CDCl₃) | δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H) | [1] |
| Mass Spec (MS) | 247 [M+H]⁺ | [1] |
| InChI Key | XDQLWVSUKUDAEO-UHFFFAOYSA-N | [3] |
Comprehensive characterization data, including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR), are often provided by suppliers upon purchase.[9][10]
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
The compound is synthesized via a multi-stage process. The following protocol is a representative example.[1]
Stage 1: Activation of (2,4,5-trifluorophenyl)acetic acid
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Reactants: (2,4,5-trifluorophenyl)acetic acid, 1,1'-carbonyldiimidazole (CDI).
-
Solvent: Acetonitrile.
-
Procedure: (2,4,5-trifluorophenyl)acetic acid is reacted with CDI in acetonitrile. The mixture is stirred for approximately 3.5 hours to form an activated acyl imidazole intermediate.
Stage 2: Preparation of Magnesium Malonate Complex
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Reactants: Monomethyl monopotassium malonate (MMMKS), triethylamine, magnesium chloride (MgCl₂).
-
Solvent: Acetonitrile.
-
Procedure: To a flask containing acetonitrile, add MMMKS and triethylamine. Add MgCl₂ in portions at 30°C. Heat the resulting mixture to 50°C and maintain for 8 hours. This forms a magnesium malonate complex. Cool the mixture to 30°C.
Stage 3: Condensation and Product Formation
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Procedure: The activated acyl imidazole solution from Stage 1 is added to the magnesium malonate complex from Stage 2. The combined reaction mixture is stirred at 30°C for approximately 26 hours.
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Work-up and Isolation: After the reaction is complete, the organic layer is separated, dried with sodium sulfate, and concentrated under vacuum. The resulting oil is diluted with isopropanol and cooled. Water is slowly added to precipitate the product. The resulting slurry is stirred, filtered, and the filter cake is washed with water and dried to yield the final solid product.[1]
Standard analytical techniques are used to confirm the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology: A sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into an HPLC system. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a UV detector at an appropriate wavelength. Purity is calculated based on the area percentage of the main peak. A purity of >95% is generally expected.[1]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Methodology: A small amount of the sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃). The solution is placed in an NMR tube and analyzed. The resulting spectrum should match the expected chemical shifts and splitting patterns for the structure.[1]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Methodology: The sample is introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument measures the mass-to-charge ratio of the resulting ions. For this compound, a protonated molecular ion [M+H]⁺ at m/z 247 is expected.[1]
-
Applications in Drug Development
The primary and most significant application of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is as a crucial intermediate in the synthesis of Sitagliptin .[1][2][11][12]
-
Sitagliptin: A potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12]
-
Role of the Intermediate: The precise structure of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate serves as a foundational building block. Its trifluorophenyl group and β-ketoester functionality are essential for constructing the core of the Sitagliptin molecule through subsequent chemical transformations.[2][13] Its use allows for the efficient and controlled introduction of necessary functional groups during the multi-step synthesis of the final active pharmaceutical ingredient (API).[2]
Safety and Handling
The compound presents moderate hazards and requires careful handling in a laboratory or manufacturing setting.
Table 3: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14][15] |
| Precautionary Statements | P261: Avoid breathing dust/fumes. P264: Wash exposed areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |
-
Handling: Use in a well-ventilated area and avoid creating dust.[12][14] All personal contact, including inhalation, should be avoided.[14]
-
Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.[14]
-
Fire Safety: The material is non-combustible and not considered a significant fire risk, but containers may burn and emit corrosive fumes in a fire.[14]
-
Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE and place spilled material in a clean, dry, and sealable container.[14]
This technical guide is intended for research and development purposes only and is not for human or animal consumption.[4][5] All handling should be performed by trained personnel in accordance with established safety protocols.
References
- 1. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 769195-26-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butyrate 769195-26-8 [mingyuanchemical.com]
- 7. molcore.com [molcore.com]
- 8. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate, 97% 769195-26-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate(769195-26-8) 1H NMR [m.chemicalbook.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. apicule.com [apicule.com]
- 12. sandoopharma.com [sandoopharma.com]
- 13. nbinno.com [nbinno.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
